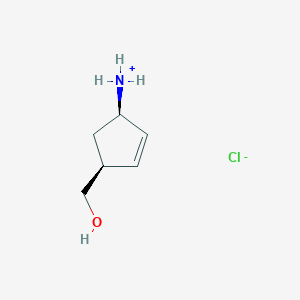

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

説明

Historical Development and Research Significance

The compound emerged as a critical intermediate in the 1980s with the discovery of carbocyclic nucleosides, which exhibit potent antiviral and anticancer properties. Early synthetic routes relied on hetero Diels-Alder reactions to construct the cyclopentene core, followed by enzymatic resolution to achieve enantiopurity. A pivotal advance occurred with the use of Candida antarctica lipase B (CALB) for asymmetric hydrolysis, enabling the production of enantiomerically pure derivatives with >98% ee and 45% conversion yields. This methodological breakthrough established the compound as a versatile building block for complex molecules.

Role in Carbocyclic Nucleoside Research

Carbocyclic nucleosides, such as abacavir and carbovir, mimic natural nucleosides but feature a carbon ring instead of a sugar moiety. ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride serves as the cis-1,4-dihydroxymethylcyclopentene backbone , which is functionalized to introduce purine or pyrimidine bases. Its hydroxymethyl group undergoes phosphorylation to generate triphosphate analogs, which inhibit viral reverse transcriptase.

Mechanistic Insight :

The compound’s structure allows for regioselective functionalization. For instance, the hydroxyl group at C1 is phosphorylated, while the amino group at C4 facilitates coupling with purine derivatives. This dual reactivity enables the synthesis of nucleoside analogs with tailored pharmacokinetic properties.

Relationship to Abacavir Development Pathways

Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI), is metabolized intracellularly to carbovir triphosphate, which competes with natural nucleotides in viral replication. The synthesis of abacavir involves three key steps:

- Chiral Resolution : Enzymatic or chemical separation of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol derivatives to achieve enantiopurity.

- Purine Coupling : Palladium-mediated cross-coupling with 2,6-dichloropurine to form the nucleoside core.

- Peripheral Functionalization : Introduction of cyclopropylamine to enhance solubility and metabolic stability.

| Step | Reagents/Enzymes | Yield | Purity |

|---|---|---|---|

| Enzymatic resolution (CALB) | Ethyl acetate, pH 7.5 | 45% | >98% ee |

| Purine coupling | Pd(OAc)₂, TBABr | 70–80% | 95% |

| Cyclopropylamine addition | H₂O₂, HCl | 85% | 99% |

Isomeric Relevance in Pharmaceutical Research

The stereochemistry of the cyclopentene core is critical for biological activity. The (1S,4R) configuration ensures proper orientation of the hydroxymethyl and amino groups for enzymatic phosphorylation and purine binding. Conversely, the (1R,4S) enantiomer exhibits negligible antiviral activity, underscoring the necessity of stereochemical control.

Physical Properties Comparison :

| Property | (1S,4R) Enantiomer | (1R,4S) Enantiomer |

|---|

特性

IUPAC Name |

[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJSXBUVSKWALM-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703775, DTXSID701015728 | |

| Record name | [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168960-19-8, 77745-28-9 | |

| Record name | 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168960-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIS(1S,4R)-(4-AMINOCYCLOPENT-2-ENYL)METHANOL HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Early Resolution-Based Methods

U.S. Pat. No. 6,448,402 pioneered the resolution of racemic 1-amino-4-(hydroxymethyl)-2-cyclopentene using D-(-)-tartaric acid in methanol under reflux. Cooling the mixture to 20°C yielded crystalline (1S,4R)-4-amino-2-cyclopentene-1-methanol D-hydrogen tartrate, which was subsequently converted to the hydrochloride salt. This method achieved enantiomeric excess (ee) >98% but required costly lithium borohydride for precursor reduction.

Advances in Cyclization and Reduction

WO2016067182A2 introduced a streamlined process starting from 2-azabicyclo[2.2.1]hept-5-en-3-one. Reaction with methanol and HCl gas formed a methyl ester intermediate, resolved using L-(+)-tartaric acid. Subsequent hydrolysis with sodium hydroxide and reduction with sodium borohydride in 2-butanol yielded the target alcohol. This method reduced reliance on toxic reagents like lithium aluminum hydride, improving industrial viability.

Modern Industrial Synthesis

Contemporary methods prioritize cost efficiency, safety, and scalability. Key developments include solvent optimization and chiral acid selection.

Sodium Borohydride-Mediated Reduction

A representative protocol involves:

-

Ester Hydrolysis : (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate-L-hydrogen tartrate is treated with aqueous sodium hydroxide at -5°C.

-

Reduction : Sodium borohydride in 2-butanol reduces the carboxylate to the alcohol at 0–5°C.

-

Isolation : The crude product is extracted into n-butanol, distilled, and precipitated with isopropyl alcohol-HCl.

Key Data :

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Hydrolysis | NaOH, -5°C, 4 hr | 95 | 99.2 |

| Reduction | NaBH₄, 2-butanol, 0–5°C | 88 | 98.5 |

| Precipitation | IPA-HCl, 0–5°C | 82 | 99.59 |

This method achieves an overall yield of 70% with >99.5% ee, making it suitable for bulk production.

Solvent and Acid Optimization

Comparative studies highlight the role of solvent polarity in resolution efficiency. Methanol and ethanol produce higher ee values (98–99%) compared to acetonitrile (90–92%) during tartaric acid resolutions. The use of triethyl orthoformate in cyclization steps enhances reaction rates by stabilizing intermediates.

Chiral Resolution and Purity Control

Enantiomeric purity is critical for pharmaceutical applications. The undesired (1R,4S)-isomer must be controlled to <0.1% per ICH guidelines.

HPLC Method Development

A validated enantioselective HPLC method employs a Crown Pack CR (+) column with 50 mM sodium perchlorate (pH 2.0) mobile phase. Key parameters:

-

Detection : 200 nm

-

Flow Rate : 0.25 mL/min

-

Column Temperature : 10°C

Linearity Data :

| Isomer | Range (μg/mL) | R² |

|---|---|---|

| (1S,4R) | 2.0–7.5 | 0.9998 |

| (1R,4S) | 0.6–2.0 | 0.9995 |

The limit of detection (LOD) for the (1R,4S)-isomer is 0.6 μg/mL, ensuring robust quality control.

Crystallization-Induced Dynamic Resolution

Combining D-tartaric acid resolution with controlled crystallization in methanol reduces isomer cross-contamination. Slow cooling (0.5°C/min) from reflux to 20°C yields crystals with 99.9% ee, surpassing traditional methods.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (ee%) |

|---|---|---|---|---|

| U.S. Pat. No. 6,448,402 | 2-azabicyclo[2.2.1]heptenone | LiBH₄, D-tartaric acid | 65 | 98.5 |

| WO2016067182A2 | Methyl ester intermediate | NaBH₄, L-tartaric acid | 82 | 99.59 |

| Nucleosides (2000) | Tosylate salt | LiAlH₄, dibenzoyl-D-tartaric acid | 58 | 97.8 |

The WO2016067182A2 method outperforms others in yield and purity, favored for industrial use .

化学反応の分析

Types of Reactions:

Oxidation: ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Reduced derivatives of the parent compound.

Substitution: Various substituted cyclopentene derivatives.

科学的研究の応用

Scientific Research Applications

1. Chemistry:

- Building Block in Synthesis: ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its structural properties allow it to undergo various chemical reactions such as oxidation, reduction, and substitution .

2. Biological Research:

- Enzyme-Substrate Interaction Studies: The compound is utilized in studying enzyme-substrate interactions due to its structural similarity to natural products. It aids in elucidating biochemical pathways and mechanisms.

- Precursor for Bioactive Molecules: It is also employed as a precursor for synthesizing biologically active compounds, which can be pivotal in drug discovery and development .

3. Medicinal Applications:

- Therapeutic Potential: Research indicates that this compound may have therapeutic applications, particularly in developing new drugs targeting specific biological pathways. Its interactions with enzymes and receptors can modulate biological activity, making it a candidate for further medicinal exploration .

Case Study 1: Enantiomer Purity Control

A study focused on controlling the undesired isomer (1R,4S)-4-Aminocyclopent-2-en-1-yl methanol hydrochloride during the synthesis of Abacavir Sulphate demonstrated the importance of this compound in pharmaceutical applications. A validated chiral HPLC method was developed to monitor and control isomeric impurities effectively. This method ensures that the desired (1S,4R) isomer predominates, which is crucial for maintaining the efficacy of the drug .

| Parameter | Value |

|---|---|

| Linearity | 2–7.7 µg/ml |

| Regression Coefficient | 0.999 |

| Recovery Rate | 98.80% - 99.60% |

| Limit of Detection (LOD) | 0.5 µg/ml |

| Limit of Quantification (LOQ) | 1.0 µg/ml |

Case Study 2: Synthesis Methodologies

Research has explored various synthetic routes for producing this compound with high yields and purity. Continuous reaction technologies and bio-enzymatic processes have been highlighted as effective industrial production methods .

作用機序

The mechanism of action of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its function. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Methyl (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylate Hydrochloride

(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride

- Molecular Formula: C₆H₉ClNO₂

- Molecular Weight : 163.60 g/mol

- Key Differences :

- Contains a carboxylic acid (-COOH) instead of hydroxymethyl.

- Increased polarity enhances solubility in aqueous media but limits membrane permeability.

- Applications : Used in peptide coupling reactions and as a building block for bioactive molecules .

(1R,4S)-4-Aminocyclopent-2-en-1-yl Methanol Hydrochloride (Undesired Isomer)

Purine-Modified Derivatives

- Example: ((1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol Hydrochloride Molecular Formula: C₁₁H₁₃Cl₂N₅O Molecular Weight: 302.16 g/mol Key Differences:

- Incorporates a purine ring (antiviral pharmacophore) at the 4-position.

- Enhanced biological activity as an antiviral agent (e.g., Abacavir analog) .

Data Table: Structural and Functional Comparison

生物活性

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is a compound with significant potential in various biological applications due to its unique structural characteristics. This article explores its biological activity, including its antioxidant and antimicrobial properties, as well as its pharmacological effects.

Structural Characteristics

The compound is characterized by a cyclopentene ring and an amine functional group, which contribute to its reactivity and biological interactions. The molecular formula is , indicating the presence of chlorine, nitrogen, and multiple carbon and hydrogen atoms that enhance its solubility and stability in aqueous solutions .

Antioxidant Activity

Research suggests that this compound may exhibit antioxidant properties . Antioxidants are crucial for scavenging free radicals, thereby protecting cells from oxidative stress. Preliminary studies indicate that this compound can effectively reduce oxidative damage in cellular models .

Antimicrobial Activity

Preliminary investigations have shown that this compound possesses antimicrobial properties against certain bacterial strains. The specific mechanisms of action are still under investigation, but the structural features of the compound suggest potential interactions with microbial cell membranes or metabolic pathways .

Pharmacological Effects

The unique structure of this compound allows it to interact with various biological macromolecules. This interaction may influence pathways related to cell signaling and metabolism. Research into these pharmacological effects is ongoing, with potential implications for drug development targeting specific biological pathways .

Synthesis Routes

The synthesis of this compound typically involves cyclization reactions followed by functional group modifications. Common methods include the use of Mitsunobu reactions to introduce the amino group .

The mechanism of action involves interactions with molecular targets through hydrogen bonding and electrostatic interactions facilitated by the amino and hydroxymethyl groups on the cyclopentene ring. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminocyclohexanone | Cyclohexane ring with an amine group | More saturated structure; different reactivity |

| 3-Aminocyclobutene | Cyclobutane ring with an amine group | Smaller ring; affects strain and reactivity |

| (R)-N-Methyl-N-(1-naphthyl)glycine | Naphthalene derivative with an amine group | Aromatic system contributes to unique interactions |

| 2-Aminoindane | Indane structure with an amino group | Different ring system; potential for varied activity |

The distinct stereochemistry of this compound enhances its reactivity and biological activity compared to these other compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。